N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted with:
- 4-position: 3-fluorophenyl group, which enhances metabolic stability and lipophilicity .
- 3-position methyl bridge: Attached to a 4-methoxybenzamide moiety, contributing to hydrogen bonding and π-π interactions .
The structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor. However, explicit pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[[4-(3-fluorophenyl)-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S/c1-29-15-7-5-12(6-8-15)18(27)21-10-16-22-23-19(30-11-17(26)24-28)25(16)14-4-2-3-13(20)9-14/h2-9,28H,10-11H2,1H3,(H,21,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHMGXFSJIQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)F)SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Attachment of the Hydroxyamino Group: The hydroxyamino group is introduced through a reaction with hydroxylamine and an appropriate carbonyl compound.
Thioether Formation: The thioether linkage is formed by reacting the hydroxyamino intermediate with a thiol compound.
Final Coupling with Methoxybenzamide: The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydroxyamino group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazole ring and the hydroxyamino group are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, N-((4-(3-fluorophenyl)-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or signaling pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the hydroxyamino group can participate in redox reactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position of the Triazole Core
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 878065-05-5)
- Key Difference : Benzyl group replaces 3-fluorophenyl at the 4-position .
- Implications :
- Reduced metabolic stability due to lack of fluorine’s electron-withdrawing effects.
- Increased steric bulk may alter binding pocket interactions compared to the planar fluorophenyl group.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)
- Key Differences :
- Implications :
- Lower lipophilicity compared to fluorophenyl derivatives.
- Thiophene’s conjugated system may enhance charge-transfer interactions.
Variations in the Thioether-Linked Side Chain
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 878065-83-9)
- Key Difference : Imidazole replaces triazole in the core structure .
- Implications: Altered tautomerism and hydrogen-bonding capacity. Potential differences in enzymatic target specificity.
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 476465-24-4)
- Key Differences: Thiadiazole core instead of triazole. Ester group replaces hydroxyamino-oxoethyl .
- Ester moiety may improve membrane permeability but reduce metabolic stability.
Modifications in the Benzamide Moiety
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS 2442597-65-9)
- Key Difference : Thiadiazole replaces triazole in the core .
- Implications: Thiadiazole’s electron-deficient nature may alter binding affinity.
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8)
- Key Differences: Benzo[d]thiazole replaces triazole. Dimethylamino-propyl group introduces cationic character .
- Implications: Enhanced solubility in acidic environments. Potential for off-target interactions due to cationic charge.
Data Table: Structural and Functional Comparison
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Cyclization of thiosemicarbazides to form the triazole core under reflux conditions (e.g., ethanol, 70–80°C) .
- Step 2: Thioether linkage formation between the triazole and hydroxyamino-oxoethyl group via nucleophilic substitution, requiring bases like potassium carbonate and anhydrous solvents (e.g., acetonitrile) .
- Step 3: Methoxybenzamide coupling using coupling agents (e.g., EDCI/HOBt) under inert atmospheres .
Critical Factors: - Solvent polarity (e.g., acetonitrile vs. DMF) affects reaction rates and byproduct formation .
- Catalyst selection (e.g., sodium pivalate) enhances acyl transfer efficiency in amidation steps .
- Temperature control during exothermic steps prevents decomposition .
Basic: How is the compound structurally characterized, and which spectroscopic methods are most reliable?
Answer:
- 1H/13C NMR: Assigns protons and carbons in the triazole (δ 8.1–8.3 ppm), fluorophenyl (δ 7.2–7.6 ppm), and methoxybenzamide (δ 3.8 ppm for OCH3) moieties .
- HRMS (ESI-TOF): Confirms molecular weight (e.g., observed [M+H]+ at m/z 487.1123 vs. calculated 487.1128) .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹, N-H bend at 1540 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the thioether and triazole substituents .
Basic: What are the primary reactivity patterns of this compound under standard laboratory conditions?
Answer:
- Nucleophilic Substitution: The thioether group reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C .
- Oxidation: The hydroxyamino group undergoes oxidation to nitro derivatives with H2O2/acetic acid .
- Hydrolysis: The methoxybenzamide is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) to carboxylic acid .
Advanced: How can mechanistic studies explain contradictory bioactivity data across different research groups?
Answer:
- Solubility Variability: Differences in DMSO stock concentrations (e.g., 10 mM vs. 5 mM) may alter cellular uptake in assays .
- Metabolic Instability: The hydroxyamino group is prone to enzymatic reduction in vivo, which may not be replicated in in vitro models .
- Substituent Effects: Electron-withdrawing fluorine on the phenyl ring modulates triazole ring aromaticity, affecting target binding (e.g., HDAC inhibition vs. kinase inhibition) .
Methodological Fixes: - Standardize solvent systems and pre-treat compounds with stabilizers (e.g., ascorbic acid) .
- Use isotopic labeling (e.g., 19F NMR) to track metabolic pathways .
Advanced: What experimental designs optimize reaction yields while minimizing byproducts?
Answer:
- Design of Experiments (DOE): Vary temperature (40–100°C), solvent (acetonitrile, DMF), and catalyst loading (5–20 mol%) to identify optimal conditions .
- In Situ Monitoring: Use HPLC-MS to detect intermediates (e.g., thiosemicarbazide cyclization byproduct at m/z 245.1) and adjust reaction time .
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate >95% pure product .
Advanced: How can computational modeling predict the compound’s pharmacokinetic and electronic properties?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess frontier orbitals (HOMO-LUMO gap ~4.1 eV), indicating redox stability .
- Molecular Dynamics (MD): Simulate solvation in water/octanol to predict logP (~2.3) and membrane permeability .
- Docking Studies: Use AutoDock Vina to model interactions with HDAC8 (binding energy −9.2 kcal/mol) vs. COX-2 (−7.5 kcal/mol) .
Advanced: How should researchers troubleshoot impurities arising during large-scale synthesis?
Answer:
- Common Impurities:
- Analytical Tools:
- LC-MS/MS (MRM mode) quantifies impurities at <0.1% .
- TGA-DSC detects hydrate formation during lyophilization .
Advanced: What in vitro/in vivo models best evaluate its therapeutic potential?
Answer:
- In Vitro:
- Anticancer: MTT assay on HeLa cells (IC50 ~12 µM) with positive controls (e.g., doxorubicin) .
- Antimicrobial: Broth microdilution against S. aureus (MIC ~8 µg/mL) .
- In Vivo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
